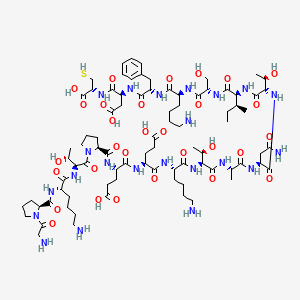

Protein Kinase C (beta) Peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Protein Kinase C beta peptide is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes. These enzymes play a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. Protein Kinase C beta peptide is particularly significant due to its involvement in various physiological and pathological processes, including cancer, cardiovascular diseases, and neurological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C beta peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Protein Kinase C beta peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Protein Kinase C beta peptide undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of the peptide .

Common Reagents and Conditions:

Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs in the presence of divalent cations like magnesium or calcium.

Oxidation: Reactive oxygen species (ROS) can oxidize cysteine residues within the peptide, affecting its function.

Major Products Formed:

Phosphorylated Protein Kinase C beta peptide: This form is often more active and can interact with various downstream targets.

Oxidized Protein Kinase C beta peptide: Oxidation can lead to conformational changes that affect the peptide’s activity.

Aplicaciones Científicas De Investigación

Protein Kinase C beta peptide has numerous applications in scientific research:

Chemistry: Used as a model system to study kinase activity and regulation.

Biology: Investigated for its role in cell signaling pathways and its impact on cellular functions.

Medicine: Explored as a therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders

Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.

Mecanismo De Acción

Protein Kinase C beta peptide exerts its effects through phosphorylation of target proteins. Upon activation by diacylglycerol (DAG) and calcium ions, the peptide translocates to the cell membrane, where it phosphorylates specific serine and threonine residues on target proteins. This phosphorylation alters the activity, localization, or stability of the target proteins, thereby modulating various cellular processes .

Comparación Con Compuestos Similares

Protein Kinase C beta peptide is part of the larger protein kinase C family, which includes several isoforms such as alpha, delta, epsilon, and zeta. Each isoform has unique regulatory mechanisms and tissue distribution, contributing to their distinct physiological roles . For example:

Protein Kinase C alpha: Involved in cell proliferation and differentiation.

Protein Kinase C delta: Plays a role in apoptosis and immune responses.

Protein Kinase C epsilon: Implicated in cardiac function and neuroprotection.

Protein Kinase C zeta: Associated with cell survival and insulin signaling

Protein Kinase C beta peptide is unique due to its specific involvement in certain diseases and its distinct regulatory mechanisms, making it a valuable target for therapeutic interventions .

Propiedades

Fórmula molecular |

C84H136N22O30S |

|---|---|

Peso molecular |

1966.2 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |

Clave InChI |

OSEGVIZGHKUIEA-SZLUSFKNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)

![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)

![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)